molecular formula C18H15N3O2S3 B2419651 5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 863594-50-7

5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2419651
CAS No.: 863594-50-7
M. Wt: 401.52
InChI Key: VQZRFCWLDLNJNL-UHFFFAOYSA-N
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Description

5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo[5,4-b]pyridine moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of MLS-0111397Thiazolo[5,4-b]pyridines, a class of compounds to which mls-01113970001 belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as potential histamine H3 receptor antagonists , suggesting that this could be one of the targets of MLS-0111397.0001.

Mode of Action

The exact mode of action of MLS-0111397Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that MLS-0111397.0001 might interact with its targets to modulate these biological activities.

Biochemical Pathways

The specific biochemical pathways affected by MLS-0111397Given the broad spectrum of pharmacological activities exhibited by thiazolo[5,4-b]pyridines , it can be inferred that MLS-0111397.0001 might affect multiple biochemical pathways related to these activities.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MLS-0111397The pharmacokinetic properties of a compound are influenced by its chemical structure . MLS-0111397.0001 contains a sulfonamide group, which is known to influence the absorption and distribution of drugs .

Result of Action

The molecular and cellular effects of MLS-0111397Given the broad spectrum of pharmacological activities exhibited by thiazolo[5,4-b]pyridines , it can be inferred that MLS-0111397.0001 might induce a variety of molecular and cellular effects related to these activities.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of MLS-0111397Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

Preparation Methods

The synthesis of 5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps :

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and ethyl groups.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridine rings.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide has several scientific research applications:

Properties

IUPAC Name

5-ethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S3/c1-2-14-9-10-16(24-14)26(22,23)21-13-7-5-12(6-8-13)17-20-15-4-3-11-19-18(15)25-17/h3-11,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZRFCWLDLNJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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